molecular formula C10H10 B1346892 1-Phenyl-1-butyne CAS No. 622-76-4

1-Phenyl-1-butyne

Cat. No. B1346892
CAS RN: 622-76-4
M. Wt: 130.19 g/mol
InChI Key: FFFMSANAQQVUJA-UHFFFAOYSA-N
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Description

1-Phenyl-1-butyne is a phenyl alkyl acetylenic compound . It has a linear formula of C6H5C≡CC2H5 . Its molecular weight is 130.19 . It’s known to react with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-phenyl-1-butyne .


Synthesis Analysis

The synthesis of 1-Phenyl-1-butyne involves its reaction with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-Phenyl-1-butyne .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-butyne consists of a phenyl group (C6H5) attached to a butyne group (C≡CC2H5) . The compound contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

1-Phenyl-1-butyne is known to react with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-Phenyl-1-butyne .


Physical And Chemical Properties Analysis

1-Phenyl-1-butyne is a solid at room temperature . It has a refractive index of 1.551 and a density of 0.916 g/mL at 25 °C . It has a boiling point of 73-75 °C/4 mmHg . The compound has a flash point of 69 °C .

Scientific Research Applications

1. Formation in Combustion Flames

Kaiser et al. (2009) studied the reactions of phenyl radical with 1-butyne and 2-butyne in a crossed molecular beam machine, focusing on the formation of C10H10 isomers in combustion flames. They found that these reactions involve indirect scattering dynamics, starting with additions of the phenyl radical to the acetylenic carbon atoms. This process leads to the formation of 1-phenyl-1-butyne among other compounds, highlighting its relevance in combustion chemistry (Kaiser et al., 2009).

2. Spectroscopic Studies and Conformations

Selby and Zwier (2005) conducted a combination of spectroscopic studies on 4-phenyl-1-butyne, including resonance-enhanced-two-photon ionization and UV-UV hole-burning spectroscopy. They identified two conformations of 4-phenyl-1-butyne, providing insights into its spectroscopic behavior and molecular structure, which is essential for understanding its chemical properties (Selby & Zwier, 2005).

3. Polymer Synthesis and Optical Properties

Tang et al. (2000) explored the polymerization of 1-phenyl-1-butyne and its interaction with C60, a fullerene. They observed that the addition of C60 to the initiator mixture significantly increased the catalytic activity, resulting in polymers with high molecular weights. These polymers, especially those containing poly(1-phenyl-1-butyne), emit strong blue light and exhibit better optical limiting performance compared to parent C60 (Tang et al., 2000).

4. Metallation Studies

Becker and Klein (1978) conducted kinetic studies on the metallation of 1-phenyl-1-butyne using n-butyllithium and methyllithium. Their research provides valuable insights into the formation of mono- and di-lithio derivatives of 1-phenyl-1-butyne, crucial for understanding its reactivity and potential applications in organic synthesis (Becker & Klein, 1978).

5. Application in Self-Assembled Monolayers

Wang et al. (2018) studied the formation of highly ordered terminal alkyne self-assembled monolayers on the Au{111} surface using 4-phenyl-1-butyne. This researchdemonstrates the potential of 1-phenyl-1-butyne derivatives in creating ordered monolayers, which is significant for applications in nanotechnology and surface chemistry (Wang et al., 2018).

6. Competitive Hydrogenation Reactions

Marin-Astorga et al. (2005) investigated the competitive hydrogenation reactions of phenyl alkyl acetylenes, including 1-phenyl-1-butyne, over Pd/MCM-41 and Pd/SiO2 catalysts. Their study provides insights into the reaction dynamics and selectivity, crucial for understanding the behavior of 1-phenyl-1-butyne in catalytic processes (Marin-Astorga et al., 2005).

7. Light-Emitting Properties in Polymer Synthesis

Xu et al. (2000) explored the synthesis and light-emitting properties of C60-containing poly(1-phenyl-1-butyne)s, revealing that these polymers, despite being derived from 1-phenyl-1-butyne, can emit strong blue light. This finding is significant for applications in optoelectronics and materials science (Xu et al., 2000).

Safety And Hazards

1-Phenyl-1-butyne is classified as a combustible liquid . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

1-Phenyl-1-butyne has been used to investigate the liquid-phase stereoselective hydrogenation of phenyl alkyl acetylenics at 298K and atmospheric pressure on Pd-supported catalysts . This suggests potential future directions in the field of catalysis and organic synthesis.

properties

IUPAC Name

but-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMSANAQQVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211243
Record name 1-Butynylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-butyne

CAS RN

622-76-4
Record name 1-Phenyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butynylbenzene
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Record name 1-Butynylbenzene
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Record name 1-butynylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
633
Citations
JL Derocque, FB Sundermann - The Journal of Organic Chemistry, 1974 - ACS Publications
… The reaction of 1 -phenyl- 1-butyne (I) with alkali metals (sodium … to study the behavior of 1 -phenyl-1 -butyne (I) under such … to 1.3 sodium atoms per mole of 1-phenyl-1 -butyne (I) were …
Number of citations: 6 pubs.acs.org
T Masuda, T Takahashi, T Higashimura - Macromolecules, 1985 - ACS Publications
… Like 1-phenyl-l-propyne, 1-phenyl- 1-butyne afforded methanol-… The polymerization of 1-phenyl-1-butyne by NbCls proceeded … resembles that of 1-phenyl-1-butyne, though the former …
Number of citations: 89 pubs.acs.org
H Xu, Q Sun, PPS Lee, HS Kwok, BZ Tang - Thin Solid Films, 2000 - Elsevier
… In this study, we tried to copolymerize C 60 and 1-phenyl-1-butyne (PB). Many groups have reported that C 60 quenches photoluminescence (PL) of conjugated polymers; we have, …
Number of citations: 14 www.sciencedirect.com
BZ Tang, H Xu, JWY Lam, PPS Lee, K Xu… - Chemistry of …, 2000 - ACS Publications
… Figure 9 Emission spectra of THF solutions of C 60 -containing poly(1-phenyl-1-butyne)s excited … The spectrum of a THF solution of pure poly(1-phenyl-1-butyne) with a concentration of …
Number of citations: 120 pubs.acs.org
RI Kaiser, F Zhang, X Gu, VV Kislov, AM Mebel - Chemical Physics Letters, 2009 - Elsevier
… ) with the computed ones to yield 1-phenyl-1-butyne (p1, −39 … C 10 H 10 product(s): 1-phenyl-1-butyne (p1) and 1-phenyl-3-… :4.9:83.3 for the formation of 1-phenyl-1-butyne (p1), 1-phenyl…
Number of citations: 8 www.sciencedirect.com
N Marín-Astorga, G Pecchi, JLG Fierro… - Journal of Molecular …, 2005 - Elsevier
… Three competitive reaction systems 1-phenyl-1-pentyne/1-phenyl-1-propyne, 1-phenyl-1-pentyne/1-phenyl-1-butyne, 1-phenyl-1-butyne/1-phenyl-1-propyne have been examined. The …
Number of citations: 34 www.sciencedirect.com
HY Xu, SY Guang, BZ Tang - Chinese Chemical Letters, 2000 - repository.ust.hk
While WCl6-Ph4Sn is a poor catalyst for the polymerization of 1-phenyl-butyne (PB) at room temperature, it effectively polymerizes PB in the presence of C-60, giving high molecular …
Number of citations: 5 repository.ust.hk
A Niki, T Masuda, T Higashimura - Journal of Polymer Science …, 1987 - Wiley Online Library
… in the polymerization of 1-phenyl1-butyne by TaC1, (Fig. 3). … I1 were employed, poly(1-phenyl-1-butyne)s were obtained in … Cocatalyst effects on the polymerization of 1-phenyl-1-butyne …
Number of citations: 84 onlinelibrary.wiley.com
T Schaefer, RW Schurko… - Canadian journal of …, 1994 - cdnsciencepub.com
… spin-spin coupling constants are reported for 1-phenyl-1-butyne and l-phenyl-lpentyne dissolved … Molecular orbital computations of the conformational energies of 1-phenyl- 1-butyne all …
Number of citations: 13 cdnsciencepub.com
FF Cleveland, MJ Murray - The Journal of Chemical Physics, 1941 - pubs.aip.org
… -I), 4-methoxy-1-butyne (-24 and -53) and phenylethyne (-24 and -54), and for the disubstituted acetylenes, 1-phenyl-1-butyn-3-one (-37), 1-phenyl-1-butynol-3 (-33), 1-phenyl-1-butyne (…
Number of citations: 4 pubs.aip.org

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